1-(4-Bromophenyl)cycloheptan-1-amine;hydrochloride
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Overview
Description
1-(4-Bromophenyl)cycloheptan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H17BrClN. It is a derivative of cycloheptanamine, where a bromophenyl group is attached to the cycloheptane ring. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)cycloheptan-1-amine;hydrochloride typically involves the following steps:
Bromination: The starting material, cycloheptanone, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to form the cycloheptan-1-amine derivative.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)cycloheptan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of phenylcycloheptan-1-amine.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1-(4-Bromophenyl)cycloheptan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cycloheptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)cyclobutan-1-amine;hydrochloride: A similar compound with a cyclobutane ring instead of a cycloheptane ring.
1-(4-Bromophenyl)cyclopentan-1-amine;hydrochloride: Contains a cyclopentane ring, differing in ring size and potentially in reactivity and biological activity.
Uniqueness
1-(4-Bromophenyl)cycloheptan-1-amine;hydrochloride is unique due to its seven-membered cycloheptane ring, which may confer different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(4-bromophenyl)cycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-7-5-11(6-8-12)13(15)9-3-1-2-4-10-13;/h5-8H,1-4,9-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVPKPKBKCQHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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